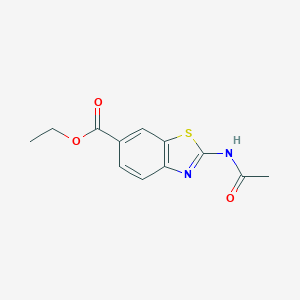

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate

描述

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a carboxylate group attached to the benzothiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate typically involves the reaction of 2-aminobenzo[d]thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.

Substitution: Nucleophiles such as amines, thiols; organic solvents; room temperature to elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzothiazoles with various functional groups

科学研究应用

Chemistry

- Synthesis Intermediate : Ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate serves as an intermediate in the synthesis of various organic compounds and materials. It is utilized in the development of new chemical entities with potential biological activities.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

- Antifungal Properties : In addition to its antibacterial effects, this compound has demonstrated moderate antifungal activity against species like Candida tropicalis, indicating potential therapeutic applications in treating fungal infections .

Medicine

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. It has been studied for its effects on human colorectal carcinoma (HCT116) cell lines, where it showed promising results in inducing apoptosis .

- Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Data Tables

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated a strong inhibitory effect on Staphylococcus aureus, suggesting that structural modifications could enhance its activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Another investigation focused on the antifungal properties of the compound. It was tested against Candida tropicalis, where it exhibited moderate antifungal activity, highlighting its potential use in antifungal therapies .

Anticancer Research

In a study assessing its anticancer potential, this compound was found to induce apoptosis in HCT116 colorectal cancer cells. This suggests that the compound could be further developed for cancer treatment applications .

作用机制

The mechanism of action of ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as BRAFV600E, which play a crucial role in the MAPK signaling pathway. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells . The compound’s ability to interact with these molecular targets is attributed to its unique structural features, which allow it to bind effectively to the active sites of the enzymes.

相似化合物的比较

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

2-Acetamidobenzo[d]thiazole-6-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

2-Aminobenzo[d]thiazole: Lacks the acetamido and carboxylate groups, making it less complex.

6-Carboxybenzo[d]thiazole: Contains a carboxyl group instead of an ester or acetamido group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

生物活性

Ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a benzothiazole core, which is known for its pharmacological significance. The presence of an acetylamino group enhances its solubility and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to altered cellular processes and potential apoptosis in cancer cells. The compound's mechanism can involve:

- Enzyme Inhibition : Targeting enzymes involved in cancer progression.

- Receptor Modulation : Interacting with cellular receptors that regulate growth signals.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

These results highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These findings suggest that the compound could serve as a template for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, showing promising results in preclinical models. It has been reported to reduce inflammation markers significantly in carrageenan-induced paw edema models:

This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Study : A study conducted on HCT-116 cells indicated that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c and activation of caspases.

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of Staphylococcus aureus .

- Anti-inflammatory Assessment : In vivo experiments demonstrated that the compound significantly inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models .

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate?

- Methodological Answer : Use statistical design of experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, factorial designs can identify interactions between variables (e.g., Boc-protection steps or esterification conditions) . Couple this with HPLC or GC-MS to monitor purity and yield. Reference crystallographic data (e.g., bond angles, torsional strain) from structural reports to refine reaction conditions .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration validation) with multinuclear NMR (¹H, ¹³C, DEPT-135) and FT-IR spectroscopy . Compare experimental data to crystallographic databases (e.g., CCDC entries) for benzothiazole derivatives . For example, the acetylaminobenzothiazole core’s planarity can be verified against published torsion angles . Mass spectrometry (HRMS) should confirm molecular weight within 3 ppm error .

Q. What solvent systems are optimal for recrystallizing this compound without degrading its functional groups?

- Methodological Answer : Test mixed-solvent systems (e.g., ethyl acetate/hexane or DCM/petroleum ether) under controlled cooling rates. Monitor for polymorphism using differential scanning calorimetry (DSC). Avoid protic solvents if the acetyl group is prone to hydrolysis. Structural reports often specify solvent choices for analogous benzothiazoles .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites (e.g., the C2-thiazole position). Compare frontier molecular orbitals (HOMO/LUMO) with experimental kinetic data. Use reaction path search algorithms (e.g., IRC analysis) to model transition states . Validate predictions with in situ NMR or LC-MS trapping experiments.

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data (e.g., ¹³C NMR chemical shifts)?

- Methodological Answer : Re-examine solvent effects and tautomeric equilibria using polarizable continuum models (PCM) in DFT simulations. For example, the acetyl group’s electron-withdrawing effect may shift thiazole ring carbons by 2–5 ppm. Cross-reference with solid-state NMR if crystallographic data suggest intermolecular interactions (e.g., hydrogen bonding) that alter solution-phase shifts .

Q. How can researchers design a catalytic system to functionalize the benzothiazole core without cleaving the ester group?

- Methodological Answer : Explore transition-metal catalysis (e.g., Pd-catalyzed C–H activation) with directing groups (e.g., the acetylaminobenzothiazole motif). Use ligand screening (e.g., bidentate phosphines) to suppress ester hydrolysis. Monitor reaction progress via in situ Raman spectroscopy. Reference synthetic routes for structurally similar thiazole-carboxylates to identify compatible conditions .

Q. What mechanistic insights explain discrepancies in reaction yields when scaling up from milligram to gram quantities?

- Methodological Answer : Conduct scale-down experiments using microreactors to isolate heat/mass transfer effects. Apply computational fluid dynamics (CFD) to model mixing efficiency in batch reactors. Compare activation energies (via Arrhenius plots) at different scales. Adjust agitation rates or solvent viscosity based on dimensionless numbers (e.g., Reynolds, Damköhler) .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo studies for this compound?

- Methodological Answer : Perform metabolite profiling (LC-HRMS) to identify degradation products or active metabolites. Use physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences. Cross-reference with structural analogs (e.g., fluorinated benzothiazoles) to assess metabolic stability .

Q. What analytical techniques differentiate between polymorphic forms of this compound, and how do they impact reactivity?

- Methodological Answer : Use powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to characterize polymorphs. Correlate crystal packing (from single-crystal XRD) with dissolution rates and catalytic activity via Hammett plots or Brønsted-Evans-Polanyi relationships .

属性

IUPAC Name |

ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-3-17-11(16)8-4-5-9-10(6-8)18-12(14-9)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJGZBLGLSUJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。